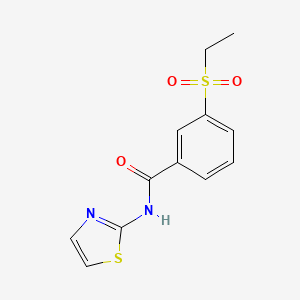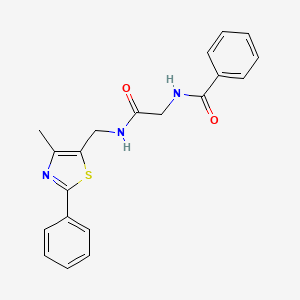![molecular formula C13H15FO B2548877 [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287342-14-5](/img/structure/B2548877.png)
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as FMPBM, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs for a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but studies have shown that it interacts with a variety of cellular targets, including ion channels, enzymes, and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. It has also been shown to have analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments include its potent anti-cancer activity, its ability to modulate multiple cellular targets, and its potential use in the treatment of chronic pain and inflammatory diseases. However, there are also limitations to using [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments, including its relatively complex synthesis method and its potential toxicity.
Direcciones Futuras
There are many potential future directions for the study of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new drug candidates based on its structure and properties. Other potential future directions include the investigation of [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol's potential use in combination with other drugs for the treatment of cancer and other diseases, as well as the development of new drug delivery systems to improve its efficacy and reduce toxicity.
Métodos De Síntesis
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 2-fluoro-6-methylphenyl lithium with bicyclo[1.1.1]pentanone, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-fluoro-6-methylphenyl magnesium bromide with bicyclo[1.1.1]pentanone, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. Studies have shown that [3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-9-3-2-4-10(14)11(9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAANLIHDLSNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)


![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)



